

# A Comparative Guide to the Crystallographic Structure of 4-(Benzylxy)benzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-(Benzylxy)-2-hydroxybenzaldehyde

**Cat. No.:** B183881

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the X-ray Crystallography Data for 4-(Benzylxy)benzaldehyde and a Comparison with Structurally Related Alternatives.

This guide provides a comprehensive overview of the single-crystal X-ray diffraction data for 4-(benzylxy)benzaldehyde, a versatile intermediate in organic synthesis. The crystallographic parameters of this compound are presented in detail and compared with those of several structurally related benzaldehyde derivatives. This comparative analysis, supported by experimental data, offers valuable insights for researchers in crystallography, medicinal chemistry, and materials science.

## Comparative Analysis of Crystallographic Data

The crystallographic data for 4-(benzylxy)benzaldehyde and selected alternative compounds are summarized in the table below. This allows for a direct comparison of their key structural parameters. The alternatives include derivatives with different para-substituents on the benzaldehyde ring, which influence the crystal packing and intermolecular interactions.

| Parameter                | 4-(Benzyoxy)benzaldehyde                       | 4-Methoxybenzaldehyde                        | 4-Chlorobenzaldehyde              | 4-Nitrobenzaldehyde                           |
|--------------------------|------------------------------------------------|----------------------------------------------|-----------------------------------|-----------------------------------------------|
| Formula                  | C <sub>14</sub> H <sub>12</sub> O <sub>2</sub> | C <sub>8</sub> H <sub>8</sub> O <sub>2</sub> | C <sub>7</sub> H <sub>5</sub> ClO | C <sub>7</sub> H <sub>5</sub> NO <sub>3</sub> |
| Molecular Weight         | 212.24                                         | 136.15                                       | 140.57                            | 151.12                                        |
| Crystal System           | Orthorhombic                                   | Monoclinic                                   | Monoclinic                        | Monoclinic                                    |
| Space Group              | Pna <sub>2</sub> <sub>1</sub>                  | P <sub>2</sub> <sub>1</sub> /c               | P <sub>2</sub> <sub>1</sub> /c    | P <sub>2</sub> <sub>1</sub> /c                |
| a (Å)                    | 11.4772 (11)                                   | 8.833 (2)                                    | 11.935 (2)                        | 6.467 (1)                                     |
| b (Å)                    | 12.9996 (12)                                   | 5.940 (1)                                    | 5.823 (1)                         | 14.542 (3)                                    |
| c (Å)                    | 7.2032 (6)                                     | 13.626 (3)                                   | 9.689 (2)                         | 7.424 (1)                                     |
| α (°)                    | 90                                             | 90                                           | 90                                | 90                                            |
| β (°)                    | 90                                             | 102.48 (3)                                   | 96.68 (2)                         | 105.78 (1)                                    |
| γ (°)                    | 90                                             | 90                                           | 90                                | 90                                            |
| Volume (Å <sup>3</sup> ) | 1074.71 (17)                                   | 698.5 (3)                                    | 668.6 (2)                         | 671.3 (2)                                     |
| Z                        | 4                                              | 4                                            | 4                                 | 4                                             |
| Temperature (K)          | 123                                            | 293                                          | 293                               | 293                                           |
| Radiation                | Mo Kα                                          | Mo Kα                                        | Mo Kα                             | Mo Kα                                         |
| R-factor                 | 0.039                                          | 0.052                                        | 0.048                             | 0.058                                         |
| CCDC Number              | Not explicitly found                           | 1187422                                      | 620404                            | 126927                                        |

Note: The crystallographic data presented here are sourced from published literature and crystallographic databases. Minor variations may exist between different determinations.

## Experimental Protocols

The following is a generalized experimental protocol for single-crystal X-ray diffraction of small organic molecules, based on standard laboratory practices.

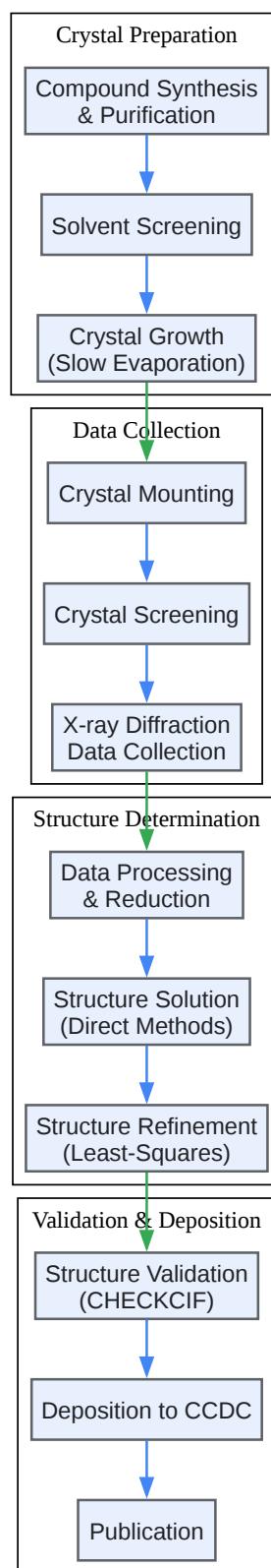
## Crystal Growth

High-quality single crystals are essential for successful X-ray diffraction analysis. For compounds like 4-(benzyloxy)benzaldehyde, suitable crystals are typically grown from a saturated solution by slow evaporation.

- **Solvent Selection:** A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetone, ethyl acetate, and hexane.
- **Procedure:** The compound is dissolved in a minimal amount of the chosen solvent, with gentle heating if necessary, to create a saturated or near-saturated solution. The solution is then filtered to remove any insoluble impurities. The clear solution is left undisturbed in a loosely covered container at a constant temperature. Slow evaporation of the solvent over several days to weeks can yield well-formed single crystals.

## Data Collection

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a viscous oil to hold it in place.
- **Diffractometer:** Data is collected on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo K $\alpha$ ,  $\lambda = 0.71073 \text{ \AA}$ ) and a detector (e.g., CCD or CMOS).
- **Data Collection Strategy:** The crystal is maintained at a low temperature (e.g., 100-150 K) using a cryostream to minimize thermal vibrations and potential radiation damage. A series of diffraction images are collected as the crystal is rotated through a range of angles. Data collection strategies are optimized to ensure a complete and redundant dataset.


## Structure Solution and Refinement

- **Data Reduction:** The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
- **Structure Solution:** The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

- **Structure Refinement:** The initial model is refined against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- **Validation:** The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability. The final results include the atomic coordinates, bond lengths, bond angles, and displacement parameters.

## Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of a typical single-crystal X-ray crystallography experiment.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [A Comparative Guide to the Crystallographic Structure of 4-(BenzylOxy)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b183881#x-ray-crystallography-data-for-4-benzylOxy-benzaldehyde>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)